Cas no 15949-49-2 (2-Amino-5-chloro-N-phenylbenzamide)
2-Amino-5-chloro-N-phenylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,2-amino-5-chloro-N-phenyl-
- 2-amino-5-chloro-N-phenylbenzamide
- DTXSID30166668
- 2-Amino-5-chlorobenzanilide
- LS-11319
- BRN 0791817
- 2-Amino-5-chlorbenzanilid
- AKOS000131763
- 2-amino-5-chloro-N-phenyl-benzamide
- Benzamide, 2-amino-5-chloro-N-phenyl-
- Benzanilide, 2-amino-5-chloro-
- 15949-49-2
- 2-Amino-5-chloro-N-phenylbenzamide
-
- Inchi: 1S/C13H11ClN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17)
- InChI Key: GVKLEKQYSCBIDA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)C(NC1C=CC=CC=1)=O)N
Computed Properties
- Exact Mass: 246.05613
- Monoisotopic Mass: 246.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.351
- Boiling Point: 352.3°C at 760 mmHg
- Flash Point: 166.9°C
- Refractive Index: 1.692
- PSA: 55.12
2-Amino-5-chloro-N-phenylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A183605-50mg |
2-Amino-5-chloro-N-phenylbenzamide |
15949-49-2 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A183605-100mg |
2-Amino-5-chloro-N-phenylbenzamide |
15949-49-2 | 100mg |
$ 105.00 | 2022-06-08 | ||
| abcr | AB529340-500 mg |
2-Amino-5-chloro-N-phenylbenzamide; . |
15949-49-2 | 500MG |
€195.40 | 2022-08-31 | ||
| abcr | AB529340-1 g |
2-Amino-5-chloro-N-phenylbenzamide; . |
15949-49-2 | 1g |
€228.00 | 2022-08-31 | ||
| Ambeed | A765179-1g |
2-Amino-5-chloro-N-phenylbenzamide |
15949-49-2 | 95% | 1g |
$178.0 | 2024-08-03 | |
| A2B Chem LLC | AV09004-500mg |
2-Amino-5-chloro-n-phenylbenzamide |
15949-49-2 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AV09004-1g |
2-Amino-5-chloro-n-phenylbenzamide |
15949-49-2 | >95% | 1g |
$439.00 | 2024-04-20 |
2-Amino-5-chloro-N-phenylbenzamide Suppliers
2-Amino-5-chloro-N-phenylbenzamide Related Literature
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Yizhe Yan,Chang Cui,Jianyong Wang,Shaoqing Li,Lin Tang,Yanqi Liu Org. Biomol. Chem. 2019 17 8071
Additional information on 2-Amino-5-chloro-N-phenylbenzamide
Comprehensive Overview of Benzamide,2-amino-5-chloro-N-phenyl- (CAS No. 15949-49-2)
Benzamide,2-amino-5-chloro-N-phenyl- (CAS No. 15949-49-2) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This chlorinated benzamide derivative has garnered significant attention due to its unique structural properties and potential applications in drug discovery and crop protection. The compound's molecular formula, C13H11ClN2O, features a 2-amino-5-chloro substitution pattern on the benzamide core, coupled with an N-phenyl group, which contributes to its distinctive reactivity profile.
In recent years, researchers have focused on Benzamide,2-amino-5-chloro-N-phenyl- as a building block for developing novel therapeutic agents. Its structural motif appears in several experimental compounds targeting neurological disorders and metabolic diseases – topics frequently searched in academic databases and AI-powered research tools. The chloro-substituted benzamide framework is particularly interesting to medicinal chemists exploring allosteric modulators of G-protein-coupled receptors (GPCRs), a hot topic in 2024 drug development circles.
The agrochemical industry has also shown renewed interest in CAS 15949-49-2 derivatives as potential eco-friendly pesticides. With growing public concern about sustainable agriculture (a trending search term), researchers are investigating whether modified versions of this compound could offer selective pest control with reduced environmental impact. The 2-amino-5-chloro configuration may provide the necessary bioactivity while maintaining favorable degradation profiles – a key requirement for modern crop protection agents.
From a synthetic chemistry perspective, Benzamide,2-amino-5-chloro-N-phenyl- serves as a versatile intermediate. Its N-phenyl group offers opportunities for further functionalization through cross-coupling reactions, a technique frequently queried in chemical synthesis forums. The compound's crystalline nature (melting point 148-150°C) and moderate solubility in organic solvents make it particularly useful for controlled reactions in drug discovery workflows.
Analytical characterization of 15949-49-2 typically involves HPLC, mass spectrometry, and 1H/13C NMR techniques – methods commonly searched by quality control professionals. The compound shows characteristic NMR signals at δ 6.8-7.8 ppm (aromatic protons) and distinctive mass spectral fragmentation patterns that aid in identification. These analytical features are crucial for researchers verifying compound purity, a frequent concern in pharmaceutical development.
Environmental fate studies of 2-amino-5-chloro-N-phenylbenzamide have become increasingly relevant amid rising searches for "green chemistry" solutions. Preliminary data suggest the compound undergoes photodegradation in aqueous systems, with the chloro substituent influencing breakdown pathways. Such information is valuable for environmental risk assessments, particularly when developing derivatives for agricultural use.
The safety profile of Benzamide,2-amino-5-chloro-N-phenyl- remains an active research area. While not classified as hazardous under current regulations, proper handling precautions are recommended – a detail often sought in safety data sheet (SDS) searches. Researchers emphasize using personal protective equipment when handling the powder form, reflecting broader workplace safety trends in chemical industries.
Market analysts note growing demand for CAS 15949-49-2 among contract research organizations, correlating with increased pharmaceutical outsourcing. This aligns with search trends showing heightened interest in "custom synthesis intermediates" and "pharma building blocks." The compound's commercial availability in various purity grades (98-99.5%) meets diverse research needs, from small-scale discovery to process development.
Future research directions for Benzamide,2-amino-5-chloro-N-phenyl- may explore its potential in materials science, particularly as a precursor for specialty polymers. The compound's aromaticity and functional groups could enable novel polymer architectures – an emerging interest area in advanced material searches. Such applications would complement its established roles in life sciences research.
In summary, 15949-49-2 represents a multifaceted chemical entity bridging medicinal chemistry, agrochemical development, and materials research. Its structural features continue to inspire innovative applications, making it a compound of enduring scientific and industrial relevance. As research methodologies advance, particularly in computational chemistry and high-throughput screening, the full potential of this chlorinated benzamide derivative may yet be realized.
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